![molecular formula C23H21F2N3O2 B113095 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine CAS No. 851472-82-7](/img/structure/B113095.png)
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound with the empirical formula C17H18F2N2 . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .
Molecular Structure Analysis
The molecular weight of this compound is 288.34 . The SMILES string representation isFc1ccc (cc1)C (N2CCNCC2)c3ccc (F)cc3
. The InChI key is TTXIFFYPVGWLSE-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Drugs
“1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine” is used in the synthesis of drugs such as flunarizine and lomerizine . These drugs are used to prevent migraines and to treat vertigo and other conditions related to poor blood flow in the brain.
Intermediates for Pharmaceuticals
This compound is used as an intermediate in the production of various pharmaceuticals . Intermediates are substances produced during the conversion of some reactant to a product. Most (but not all) intermediates have a short lifetime, during which they can often perform unique reactions.
Research in Organic Chemistry
Due to its unique structure, “1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine” is used in research in organic chemistry . The presence of both piperazine and nitrophenyl groups makes it a valuable compound for studying various organic reactions.
Material Science Research
The compound can also be used in material science research . The fluorophenyl and nitrophenyl groups in the compound can interact with various materials, making it useful in studying material properties.
Safety and Hazards
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXCJOAEITJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407196 |
Source
|
Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
CAS RN |
851472-82-7 |
Source
|
Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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